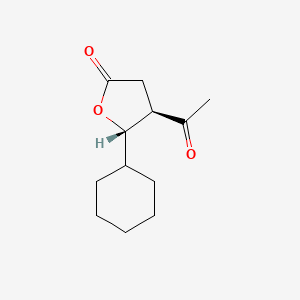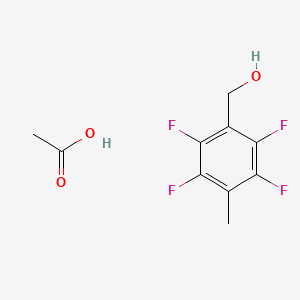
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol is a chemical compound with the molecular formula C8H6F4O. It is also known by its IUPAC name, (2,3,5,6-tetrafluoro-4-methylphenyl)methanol. This compound is characterized by the presence of a tetrafluoromethylphenyl group attached to a methanol moiety. It is a fluorinated organic compound, which makes it of interest in various fields of research and industry due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2,3,5,6-tetrafluoro-4-methylbenzaldehyde with a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol. The reaction conditions typically involve stirring the mixture at room temperature for several hours until the reduction is complete. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve more scalable processes, such as catalytic hydrogenation of the corresponding benzaldehyde derivative under high pressure and temperature conditions. This method allows for the efficient production of large quantities of the compound.
Analyse Chemischer Reaktionen
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound back to its aldehyde precursor using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetic acid, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted phenylmethanol derivatives and their corresponding acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound’s fluorinated nature allows it to be used in the study of enzyme interactions and protein-ligand binding, as fluorine atoms can act as probes in NMR spectroscopy.
Medicine: Research into the compound’s potential as a pharmaceutical agent is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that require high thermal and chemical stability.
Wirkmechanismus
The mechanism of action of acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and dipole-dipole interactions with amino acid residues in proteins, affecting their activity and function. This makes the compound a valuable tool in the study of enzyme mechanisms and drug-receptor interactions.
Vergleich Mit ähnlichen Verbindungen
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluoro-4-methylbenzaldehyde: The aldehyde precursor to the compound, which shares the same aromatic ring structure but lacks the methanol moiety.
2,3,5,6-Tetrafluoro-4-methylbenzoic acid: The carboxylic acid derivative, which is formed through the oxidation of the methanol group.
2,3,5,6-Tetrafluoro-4-methylphenol: A phenol derivative where the methanol group is replaced by a hydroxyl group.
The uniqueness of this compound lies in its combination of a fluorinated aromatic ring with a methanol group, which imparts distinct chemical and physical properties that are valuable in various applications.
Eigenschaften
CAS-Nummer |
91162-07-1 |
|---|---|
Molekularformel |
C10H10F4O3 |
Molekulargewicht |
254.18 g/mol |
IUPAC-Name |
acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol |
InChI |
InChI=1S/C8H6F4O.C2H4O2/c1-3-5(9)7(11)4(2-13)8(12)6(3)10;1-2(3)4/h13H,2H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
DUYMVLAVXVSLBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1F)F)CO)F)F.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,4-Dinitrophenyl)-2-[3-ethyl-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B14367871.png)
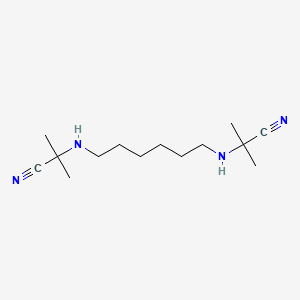
![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)


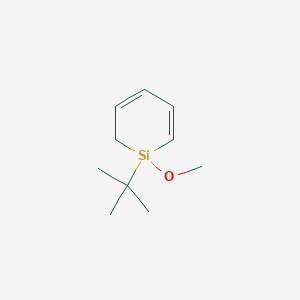

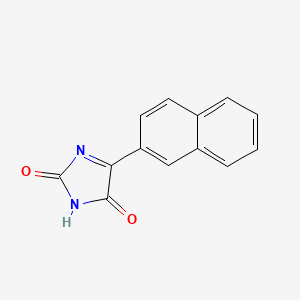
![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)
![Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14367935.png)

![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)
